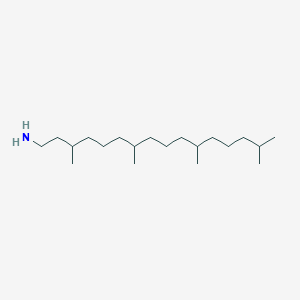

1-Hexadecanamine, 3,7,11,15-tetramethyl-

Description

Systematic Nomenclature and Molecular Formula

The IUPAC name 1-hexadecanamine, 3,7,11,15-tetramethyl- denotes a 16-carbon amine (hexadecanamine) with methyl groups at positions 3, 7, 11, and 15. The molecular formula C20H43N reflects its highly branched alkyl chain, which increases its hydrophobic character compared to linear analogues like 1-hexadecylamine (C16H35N).

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C20H43N |

| Molecular Weight | 297.6 g/mol |

| CAS Registry Number | 200431-99-8 |

| Synonyms | Phytanamine, DTXSID50445861 |

The branched architecture arises from the sequential addition of methyl groups to the carbon backbone, a feature common in isoprenoid-derived lipids. This structure contrasts with linear amines such as 1-hexadecylamine, which lacks substituents.

Stereochemical Considerations in Branched Alkyl Chain Configuration

The four methyl branches introduce potential stereogenic centers at carbons 3, 7, 11, and 15. However, the symmetry of the molecule reduces the number of possible stereoisomers. For example, carbons 3 and 15 are enantiomeric if the methyl groups are mirror-imaged, leading to internal compensation of chirality.

Stereochemical Analysis:

- Carbon 3 and 15: If the methyl groups at these positions adopt opposite configurations (R/S), the molecule becomes meso-compound, rendering it achiral.

- Carbons 7 and 11: These positions may exhibit axial chirality depending on the spatial arrangement of their substituents.

The absence of stereochemical data in PubChem entries suggests that commercial samples are likely racemic or non-chiral due to symmetrical branching.

Comparative Structural Analysis with Phytosphingosine Analogues

Phytosphingosine (C18H39NO3), a sphingolipid backbone, shares structural similarities with 1-hexadecanamine, 3,7,11,15-tetramethyl- but differs critically in functional groups:

Table 2: Comparison with Phytosphingosine

| Feature | 1-Hexadecanamine, 3,7,11,15-Tetramethyl- | Phytosphingosine |

|---|---|---|

| Backbone Length | C16 | C18 |

| Functional Groups | Primary amine | Primary amine, hydroxyl |

| Branching | 4 methyl groups | 1 hydroxyl, 1 methyl |

| Biological Role | Limited data | Cell signaling, barrier |

Phytosphingosine’s hydroxyl group enables hydrogen bonding, critical for its role in membrane bilayers, whereas the tetramethyl branches in 1-hexadecanamine enhance lipid solubility but limit hydrogen-bonding capacity. This distinction underscores the compound’s potential as a hydrophobic modifier in surfactant systems or drug delivery vehicles.

Properties

CAS No. |

200431-99-8 |

|---|---|

Molecular Formula |

C20H43N |

Molecular Weight |

297.6 g/mol |

IUPAC Name |

3,7,11,15-tetramethylhexadecan-1-amine |

InChI |

InChI=1S/C20H43N/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h17-20H,6-16,21H2,1-5H3 |

InChI Key |

NQMBTXDZDUEGPX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CCN |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity

- Research indicates that derivatives of 1-Hexadecanamine exhibit antimicrobial properties. Studies have shown that compounds similar to this amine can inhibit the growth of various bacteria and fungi. For instance, a study demonstrated that certain alkylamines possess significant activity against foodborne pathogens such as Salmonella typhimurium and Listeria monocytogenes .

-

Drug Delivery Systems

- The compound's ability to form micelles makes it a candidate for drug delivery applications. Its hydrophobic nature allows it to encapsulate hydrophilic drugs, enhancing their solubility and bioavailability. A case study involving dendrimer-based drug delivery systems highlighted the potential of using similar amines to improve targeted drug therapy .

Cosmetic Applications

-

Emulsifying Agent

- In cosmetic formulations, 1-Hexadecanamine serves as an emulsifier due to its surfactant properties. It helps stabilize oil-in-water emulsions, making it valuable in lotions and creams. The compound's compatibility with skin lipids enhances its utility in personal care products.

-

Skin Conditioning Agent

- The compound is also used as a skin conditioning agent in various formulations. Its ability to form a protective barrier on the skin aids in moisture retention and improves the overall texture of cosmetic products.

Industrial Applications

-

Lubricants and Coatings

- 1-Hexadecanamine is employed in the production of lubricants and coatings due to its lubricating properties. Its presence can enhance the performance characteristics of industrial lubricants by reducing friction and wear.

-

Surfactants

- The compound's surfactant properties make it suitable for use in detergents and cleaning agents. It can effectively lower surface tension, improving the wetting properties of cleaning formulations.

Data Table: Summary of Applications

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial effects of various alkylamines, including derivatives of 1-Hexadecanamine. Results showed significant inhibition against E. coli and S. aureus, suggesting potential for developing new antimicrobial agents .

Case Study 2: Drug Delivery Enhancement

Research on dendrimer-based systems highlighted how incorporating similar amines improved drug targeting efficiency in cancer therapies. The study demonstrated enhanced cellular uptake and reduced side effects compared to conventional delivery methods .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-Hexadecanamine, 3,7,11,15-tetramethyl- , highlighting differences in functional groups, molecular properties, and applications:

Structural and Functional Analysis

Branching vs. Linearity

- 1-Hexadecanamine, 3,7,11,15-tetramethyl- shares the 3,7,11,15-tetramethyl branching pattern with phytol derivatives and phytanic acid. This branching enhances hydrophobicity and steric hindrance compared to linear amines like cetylamine .

Functional Group Impact

- Amine (-NH₂) : The primary amine group in 1-Hexadecanamine, 3,7,11,15-tetramethyl- enables protonation at physiological pH, forming cationic species useful in surfactant formulations or antimicrobial agents. This contrasts with the neutral hydroxyl group in phytol derivatives .

- Carboxylic Acid (-COOH) : Phytanic acid’s acidic group facilitates its role in lipid metabolism, whereas the amine group in the target compound may interact with nucleic acids or anionic membranes .

Industrial Uses

- Dihydrophytol (3,7,11,15-tetramethyl-1-hexadecanol) is used in cosmetics for its emollient properties and as a precursor in vitamin E synthesis .

- Cetylamine (linear analog) is a common surfactant in nanoparticle synthesis and corrosion inhibition .

Q & A

Q. What are the recommended methods for synthesizing 1-Hexadecanamine, 3,7,11,15-tetramethyl- with high purity?

- Methodological Answer : Synthesis typically involves alkylation of primary amines with branched alkyl halides or reductive amination of ketones. Key parameters include:

- Temperature : Optimize between 60–80°C to balance reaction rate and side-product formation .

- Catalyst Selection : Use palladium or nickel catalysts for hydrogenation steps to ensure selectivity.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to remove isomers and byproducts .

Validate purity via GC-MS (>98%) and confirm structure using H/C NMR .

Q. How should researchers characterize the structural and physical properties of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Spectroscopy : NMR (H, C, DEPT-135) to confirm branching and methyl group positions .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points and thermal stability (reported range: 280–330°C for related amines) .

- Solubility : Test in polar (water, ethanol) and nonpolar (hexane, chloroform) solvents; note hygroscopic tendencies .

Q. What safety protocols are essential when handling 1-Hexadecanamine, 3,7,11,15-tetramethyl- in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation of vapors (linked to sensitization) .

- Storage : Keep in airtight containers under nitrogen, away from strong oxidizers and acids .

- First Aid : For exposure, rinse with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers address discrepancies in reported solubility and thermal stability data across studies?

- Methodological Answer : Contradictions may arise from:

- Isomerism : Branching variations (e.g., 3,7,11,15 vs. other methyl positions) alter crystallinity. Use X-ray crystallography to confirm structure .

- Impurities : Quantify via HPLC with UV/RI detectors and correlate with thermal data (e.g., TGA weight loss curves) .

- Solvent Traces : Employ Karl Fischer titration to measure residual solvents affecting solubility .

Q. What experimental strategies are effective in studying the environmental impact of this compound?

- Methodological Answer :

- Endocrine Disruption Screening : Follow EPA protocols (e.g., Tier 1 assays for estrogen/androgen receptor binding) .

- Biodegradation Studies : Use OECD 301F (manometric respirometry) to assess microbial degradation rates in water/soil .

- Ecotoxicology : Conduct acute toxicity tests on Daphnia magna (LC) and algal growth inhibition assays .

Q. How does the branching pattern of 1-Hexadecanamine, 3,7,11,15-tetramethyl- influence its interaction with biological membranes?

- Methodological Answer :

- Membrane Fluidity Assays : Use fluorescence anisotropy with DPH probes to measure lipid bilayer disruption .

- Computational Modeling : Perform molecular dynamics (MD) simulations to analyze insertion depth and hydrogen bonding with phospholipids .

- Comparative Studies : Synthesize analogs with varying methyl positions (e.g., 2,6,10,14-tetramethyl) and compare cytotoxic effects via MTT assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.